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Compound of Interest

Compound Name: Tozadenant

Cat. No.: B1682436 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Tozadenant
(also known as SYN115), a selective adenosine A2A receptor antagonist, in preclinical

research models of cocaine dependence. Due to the limited availability of published preclinical

studies specifically investigating Tozadenant in this context, the following protocols are based

on established methodologies for assessing the effects of other adenosine A2A receptor

antagonists on cocaine-seeking behaviors.

Introduction
Cocaine addiction is a chronic relapsing disorder characterized by compulsive drug-seeking

and use. The neurobiological underpinnings of cocaine addiction are complex, with the

mesolimbic dopamine system playing a critical role.[1] Cocaine blocks the dopamine

transporter, leading to increased levels of dopamine in the synapse, which is thought to

mediate its reinforcing effects.[1] Adenosine A2A receptors are highly expressed in brain

regions implicated in addiction, such as the striatum, where they form heteromers with

dopamine D2 receptors.[2][3] This interaction allows for a reciprocal antagonistic modulation

between the two receptors.[2] Antagonism of A2A receptors has been proposed as a

therapeutic strategy for cocaine dependence by modulating dopamine D2 receptor function.

Tozadenant, a selective A2A receptor antagonist, has been investigated in clinical trials for

Parkinson's disease and has also been studied in cocaine-dependent individuals, suggesting

its potential as a therapeutic agent for substance use disorders.
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Data Presentation: Effects of Adenosine A2A Receptor
Modulation in Cocaine Dependence Models
The following tables summarize quantitative data from preclinical studies on the effects of

adenosine A2A receptor agonists and antagonists in rodent models of cocaine dependence.

This data, primarily from studies using compounds other than Tozadenant, serves as a

reference for expected outcomes when testing A2A receptor antagonists.

Table 1: Effects of Adenosine A2A Receptor Modulators on Cocaine Self-Administration
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Compound Class
Animal
Model

Dosing
Regimen

Key
Findings

Reference

CGS 21680 A2A Agonist Rats
0.03 - 0.1

mg/kg, i.p.

Impaired

initial

extinction

responding

after cocaine

self-

administratio

n.

SCH 442416
A2A

Antagonist
Rats

0.3, 1, and 3

mg/kg, i.p.

No direct

effect on

extinction

responding

but produced

a dose-

dependent,

persistent

impairment of

subsequent

cocaine- and

quinpirole-

induced

seeking.

Istradefylline

(KW-6002)

A2A

Antagonist
Rats Not specified

Enhanced

acute

cocaine-

induced

locomotion.

Table 2: Effects of Adenosine A2A Receptor Modulators on Reinstatement of Cocaine-Seeking

Behavior
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Compoun
d

Class
Animal
Model

Reinstate
ment
Trigger

Dosing
Regimen

Key
Findings

Referenc
e

CGS

21680

A2A

Agonist
Rats

Cocaine

(15 mg/kg,

i.p.)

0.01 - 0.3

mg/kg, i.p.

Dose-

dependentl

y blunted

cocaine-

induced

reinstatem

ent.

CGS

21680

A2A

Agonist
Rats

Quinpirole

(D2

agonist)

0.03

mg/kg, i.p.

Attenuated

quinpirole-

induced

reinstatem

ent.

CGS

21680

A2A

Agonist
Rats

Cocaine-

associated

cues

0.03

mg/kg, i.p.

Significantl

y blunted

cue-

induced

reinstatem

ent.

SCH

442416

A2A

Antagonist
Rats

Cocaine-

priming

Not

specified

Inhibited

cocaine-

induced

seeking.

Istradefyllin

e (KW-

6002)

A2A

Antagonist
Rats Alone

Not

specified

Sufficient

to induce

cocaine

seeking

and

augmented

cocaine-

induced

seeking.
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Experimental Protocols
The following are detailed protocols for key in vivo experiments used to assess the efficacy of

compounds like Tozadenant in animal models of cocaine dependence.

Protocol 1: Cocaine Self-Administration and Extinction
in Rats
This protocol is designed to establish and then extinguish cocaine-taking behavior, allowing for

the assessment of a test compound's effect on the motivation to seek the drug during

extinction.

1. Animals and Housing:

Species: Male Sprague-Dawley or Wistar rats (250-300 g at the start of the experiment).

Housing: Individually housed in a temperature- and humidity-controlled vivarium on a 12-

hour light/dark cycle with ad libitum access to food and water unless otherwise specified.

2. Surgical Procedure (Intravenous Catheterization):

Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine mixture).

Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should

exit the body on the dorsal side, between the scapulae.

Allow a recovery period of at least 5-7 days post-surgery. During this period, flush catheters

daily with heparinized saline to maintain patency.

3. Apparatus:

Standard operant conditioning chambers equipped with two levers (active and inactive), a

cue light above the active lever, a tone generator, and an infusion pump.

4. Cocaine Self-Administration Training:

Place rats in the operant chambers for daily 2-hour sessions.
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Pressing the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg in 0.1

mL of saline over 5 seconds) and the simultaneous presentation of a compound cue (e.g.,

illumination of the cue light and a tone for 20 seconds).

Pressing the inactive lever has no programmed consequences.

Continue training for a minimum of 10-14 days, or until a stable baseline of responding is

achieved (e.g., <20% variation in the number of infusions for three consecutive days).

5. Extinction Training:

Following stable self-administration, begin extinction sessions.

During extinction, presses on the active lever no longer result in cocaine infusion or the

presentation of the associated cues.

Administer Tozadenant or vehicle at various doses (e.g., intraperitoneally) 30 minutes prior

to the start of each extinction session.

Conduct daily 2-hour extinction sessions for at least 7-10 days, or until responding on the

active lever decreases to a predefined criterion (e.g., <25% of the average of the last three

self-administration sessions).

Record the number of active and inactive lever presses throughout all sessions.

Protocol 2: Reinstatement of Cocaine-Seeking Behavior
in Rats
This protocol assesses the ability of a test compound to prevent the relapse to cocaine-seeking

behavior induced by various triggers.

1. Animals, Surgery, and Self-Administration Training:

Follow steps 1-4 as described in Protocol 1.

2. Extinction Training:
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Follow step 5 as described in Protocol 1, but without the administration of Tozadenant
during this phase.

3. Reinstatement Testing:

Once the extinction criterion is met, begin reinstatement testing.

Administer Tozadenant or vehicle at various doses prior to the reinstatement session.

Induce reinstatement using one of the following triggers:

Drug-Primed Reinstatement: Administer a non-contingent priming injection of cocaine

(e.g., 5-10 mg/kg, i.p.) immediately before placing the rat in the operant chamber.

Cue-Induced Reinstatement: Present the cocaine-associated cues (light and tone)

contingent on active lever pressing.

Stress-Induced Reinstatement: Expose the rat to a mild stressor, such as intermittent

footshock, immediately before the session.

Place the rat in the operant chamber for a 2-hour session and record the number of active

and inactive lever presses. Responding on the active lever is measured as an index of

cocaine seeking.
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Caption: Signaling pathway of cocaine and Tozadenant.
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Caption: Experimental workflow for testing Tozadenant.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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